Tianeptinaline
Description
Contextualizing Tianeptinaline within the Tianeptine (B1217405) Analogue Research Landscape
Tianeptine, a tricyclic antidepressant, has been employed primarily for the treatment of major depressive disorder, particularly in regions outside the United States mit.eduacs.org. While structurally classified as a tricyclic antidepressant, its pharmacological properties diverge from typical tricyclic antidepressants, notably by enhancing, rather than inhibiting, serotonin (B10506) uptake mit.edu. More recent research indicates that tianeptine's antidepressant effects may stem from its modulation of glutamate (B1630785) receptor activity, including AMPA and NMDA receptors, and its influence on the release of brain-derived neurotrophic factor (BDNF), thereby affecting neural plasticity nih.gov. Additionally, tianeptine has been identified as a full agonist at the mu-type opioid receptor (MOR) nih.gov.
The exploration of this compound emerged from the observation that the chemical structure of tianeptine bears resemblance to certain known HDAC inhibitors mit.eduacs.orgresearchgate.netnih.gov. This structural similarity prompted researchers to investigate tianeptine's in vitro HDAC inhibitory activity, which revealed its capacity to inhibit the lysine (B10760008) deacetylase activity of a subset of Class I HDACs mit.eduacs.orgresearchgate.netnih.gov. Building upon this, this compound was synthesized as a novel analogue of tianeptine. Unlike tianeptine itself, this compound, incorporating either a hydroxamic acid or ortho-aminoanilide moiety, demonstrated increased potency and selectivity among the HDAC family, exhibiting robust effects on cellular histone acetylation mit.eduacs.orgresearchgate.netnih.gov.
Rationale for Investigating this compound as a Histone Deacetylase Inhibitor
The rationale for investigating this compound as an HDAC inhibitor is rooted in the growing understanding of the histone deacetylase family of enzymes as promising therapeutic targets for central nervous system disorders mit.eduacs.orgresearchgate.netnih.gov. HDACs play crucial roles in epigenetic regulation, influencing gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and transcriptional repression.
Initial studies showed that tianeptine itself possessed in vitro Class I HDAC inhibitory activity, consistent with a mechanism involving Zn²⁺ chelation by its carboxylic acid group at the enzyme's active site mit.eduacs.orgresearchgate.netnih.gov. This finding spurred the synthesis and characterization of new tianeptine analogues with enhanced HDAC inhibitory properties. This compound, specifically, was identified as a potent and selective Class I HDAC inhibitor. It demonstrated inhibition of HDACs 1, 2, and 3 with specific half-maximal inhibitory concentration (IC50) values, while notably showing selectivity by not inhibiting HDAC6, a characteristic that differentiates it from other analogues like tianeptinostat (B11934873) mit.edu.
Table 1: this compound's In Vitro Inhibition of Class I HDACs mit.edu
| HDAC Subtype | IC50 (µM) |
| HDAC1 | 0.240 |
| HDAC2 | 0.120 |
| HDAC3 | 0.155 |
| HDAC6 | No inhibition observed |
Epigenetic Regulation and Neuroplasticity as Core Research Foci for this compound
Epigenetic mechanisms, including histone acetylation, are critical regulators of gene expression and play a fundamental role in neuroplasticity, learning, and memory mit.eduacs.orgresearchgate.netnih.gov. Histone deacetylase inhibitors have garnered significant interest in chemical neuroscience due to their potential to reverse cognitive deficits observed in neurodegenerative diseases and age-related memory decline researchgate.net.
This compound's efficacy as a Class I HDAC inhibitor translates into significant functional effects on key pathways involved in neuroplasticity. Research has shown that this compound effectively increased histone acetylation within cells mit.eduacs.orgresearchgate.netnih.gov. Beyond this direct epigenetic modification, it enhanced CREB (cAMP response element-binding protein)-mediated transcription and increased the expression of Arc (activity-regulated cytoskeleton-associated protein) mit.eduacs.orgresearchgate.netnih.gov. These effects were consistently observed in both primary mouse neurons and, notably, in human neurons differentiated from pluripotent stem cells, highlighting its potential translational relevance mit.eduacs.orgresearchgate.netnih.gov.
Table 2: this compound's Functional Effects on Neuroplasticity Markers mit.eduresearchgate.net
| Marker | Effect | Maximum Fold Change (over DMSO) |
| Histone Acetylation | Increased | Not specified numerically |
| CREB-mediated Transcription | Enhanced | 2.6 |
| Arc Expression | Increased (nuclear expression) | 2.1 |
Further validating its neurobiological impact, systemic in vivo administration of this compound to mice demonstrated its ability to penetrate the brain mit.eduacs.orgresearchgate.netnih.gov. This brain penetration was associated with an enhancement in contextual fear conditioning, a widely recognized behavioral test indicative of hippocampal-dependent memory mit.eduacs.orgresearchgate.netnih.gov. These findings underscore this compound's utility as a valuable pharmacological tool for dissecting the complexities of chromatin-mediated neuroplasticity, memory formation, and other epigenetically regulated processes implicated in both health and disease mit.eduacs.orgresearchgate.netnih.gov.
Structure
3D Structure
Properties
Molecular Formula |
C26H29ClN4O3S |
|---|---|
Molecular Weight |
513.05 |
IUPAC Name |
N-(2-aminophenyl)-7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanamide |
InChI |
InChI=1S/C27H31ClN4O3S/c1-32-24-13-8-5-10-20(24)27(21-16-15-19(28)18-25(21)36(32,34)35)30-17-9-3-2-4-14-26(33)31-23-12-7-6-11-22(23)29/h5-8,10-13,15-16,18,27,30H,2-4,9,14,17,29H2,1H3,(H,31,33) |
InChI Key |
PJSCHWYYHIULIM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)NC4=CC=CC=C4N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tianeptinaline |
Origin of Product |
United States |
Synthetic Chemistry and Analogue Development of Tianeptinaline
Methodological Approaches to Tianeptinaline Synthesis
The synthesis of this compound is not detailed as a standalone process in the available literature. Instead, it is described as a modification of its parent compound, Tianeptine (B1217405). The development of this compound is part of a broader effort to create novel HDAC inhibitors by structurally modifying existing drugs. acs.orgscience.gov
The core synthetic strategy involves leveraging the known structure of Tianeptine, which consists of a tricyclic moiety, an aliphatic linker, and a carboxylic acid group. mit.edu Researchers hypothesized that this structure resembles the "cap-linker-chelator" pharmacophore model characteristic of many HDAC inhibitors. mit.edu The key modification to produce this compound involves replacing Tianeptine's terminal carboxylic acid with an ortho-aminoanilide (OAA) group. mit.eduacs.orgnih.gov This OAA moiety is borrowed from another known class I HDAC inhibitor, CI-994 (tacedinaline). acs.org
The synthesis, therefore, is a hybrid approach, fusing the aliphatic chain from Tianeptine with the OAA moiety from CI-994. mit.eduacs.org This strategic combination was designed to enhance potency and selectivity for class I HDACs by replacing the weak zinc-chelating carboxylic acid with the more potent and selective OAA group. acs.org The resulting structure of this compound bears a resemblance to pimelic diphenylamide 106, a known slow, tight-binding inhibitor of class I HDACs. mit.eduacs.org Further detailed, step-by-step synthetic schemes for this compound are available in the supporting information of the primary research articles. acs.org
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
SAR studies have been crucial in understanding and optimizing the activity of Tianeptine analogues, including this compound. Early SAR studies on Tianeptine derivatives established specific structural requirements for activity, such as the necessity of an aminocarboxylic acid chain and a tricyclic system with an electron-donor heteroatom. nih.gov
For this compound and related compounds, the focus of SAR was on their function as HDAC inhibitors. researchgate.netacs.org The parent compound, Tianeptine, was identified as a weak inhibitor of a subset of class I HDACs, with its activity attributed to the carboxylic acid group acting as a zinc chelator. mit.eduresearchgate.net This finding prompted the synthesis of analogues with modified zinc-binding groups to improve potency and selectivity. mit.edunih.gov
Design Principles for Enhancing Potency and Selectivity
The primary design principle for developing potent and selective Tianeptine-based HDAC inhibitors was the substitution of the terminal carboxylic acid with more effective zinc-chelating moieties. acs.orgnih.gov This led to the creation of this compound (with an ortho-aminoanilide group) and another analogue, Tianeptinostat (B11934873) (with a hydroxamic acid group). mit.edu
Hydroxamic Acid Modification (Tianeptinostat): Replacing the carboxylic acid with a hydroxamic acid group, a well-known potent zinc chelator, resulted in the compound "Tianeptinostat". This analogue showed broad inhibitory activity against HDACs 1, 2, 3, and 6, similar to the profile of the general HDAC inhibitor SAHA (vorinostat), though with slightly reduced potency for class I HDACs. mit.edu
Ortho-Aminoanilide Modification (this compound): The synthesis of this compound involved replacing the carboxylic acid with an OAA group. mit.edu This modification was intended to confer greater selectivity for class I HDACs. acs.org The resulting compound, this compound, demonstrated potent inhibition of HDACs 1, 2, and 3, but importantly, it did not inhibit the class IIb HDAC6. mit.edudcchemicals.com This confirmed that the OAA modification successfully created a more specific class I HDAC inhibitor compared to the hydroxamic acid version. mit.edu
The table below summarizes the inhibitory activity (IC50 values) of Tianeptine, this compound, and Tianeptinostat against various HDAC isoforms, illustrating the success of these design principles. mit.edu
| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | HDAC6 IC50 (μM) |
|---|---|---|---|---|
| Tianeptine | 39 | 62 | 161 | >200 |
| This compound | 0.240 | 0.120 | 0.155 | Not Inhibited |
| Tianeptinostat | 0.028 | 0.033 | 0.051 | 0.0016 |
These SAR studies demonstrate a clear relationship between the nature of the zinc-binding moiety and the resulting potency and selectivity profile of the inhibitor. The exploration of these derivatives led to the identification of this compound as a brain-penetrant, selective class I HDAC inhibitor capable of modulating neuroplasticity and enhancing memory in preclinical models. mit.eduresearchgate.netresearchgate.net
Molecular and Cellular Mechanisms of Tianeptinaline Action
Tianeptinaline as a Class I Histone Deacetylase (HDAC) Inhibitor
Histone deacetylases (HDACs) are a family of zinc-dependent metalloenzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. scbt.com this compound is characterized as a selective inhibitor of Class I HDACs. nih.govprobechem.comchemicalbook.comnih.gov This compound, derived from the structural framework of tianeptine (B1217405), was specifically designed and functionally characterized for its HDAC inhibitory activity. nih.govprobechem.com Notably, this compound exhibits brain penetrant properties, making it relevant for central nervous system research. chemicalbook.comchemicalbook.comnih.gov
Specificity Profile: Inhibition of HDAC1, HDAC2, and HDAC3
This compound demonstrates a specific inhibitory profile targeting HDAC1, HDAC2, and HDAC3, which are key members of the Class I HDAC family. nih.govchemicalbook.comnih.gov Research findings indicate its inhibitory potencies (IC50 values) against these isoforms:
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.24 |
| HDAC2 | 0.12 |
| HDAC3 | 0.155 |
Table 1: Inhibitory potency (IC50) of this compound against Class I HDACs. chemicalbook.comnih.gov
When compared to other known HDAC inhibitors, this compound exhibits similar inhibitory potencies to CI-994 (Tacedinaline) for HDAC2 and HDAC3, with a slightly higher IC50 for HDAC1.
Absence of Significant Inhibition of HDAC6
A key aspect of this compound's selectivity profile is its lack of significant inhibition of HDAC6, a Class IIb HDAC. chemicalbook.comnih.gov This specificity distinguishes it from broader-spectrum HDAC inhibitors like tianeptinostat (B11934873), which exhibit pan-HDAC inhibition, including HDAC6. The absence of HDAC6 inhibition in this compound highlights its more targeted action within the HDAC family.
Proposed Mechanism of HDAC Inhibition (e.g., Zn²⁺ Chelation)
The mechanism by which this compound inhibits HDACs is consistent with the general model of zinc-dependent metalloenzymes. HDACs contain a catalytic pocket with a crucial zinc (Zn²⁺) ion, which is essential for their deacetylase activity. scbt.com HDAC inhibitors typically function by employing a zinc-binding group (ZBG) that chelates this Zn²⁺ ion, thereby disrupting the enzyme's catalytic function. scbt.com
For this compound, its inhibitory action is attributed to the presence of an ortho-aminoanilide moiety, which acts as the zinc-binding group. nih.govprobechem.com This type of ZBG is particularly effective for Class I HDACs (HDAC1, HDAC2, and HDAC3) due to the more spacious compartment at the base of their catalytic tunnels, which can accommodate the larger 2-amino anilide group compared to smaller ZBGs like hydroxamic acids. scbt.com The binding of 2-amino anilides to HDACs 1-3 is characterized by slow-binding kinetics, involving a two-step process where the inhibitor initially orients within the catalytic tunnel, followed by the breaking of an intramolecular hydrogen bond to coordinate with the Zn(II) ion. scbt.com
Epigenetic Modulation by this compound
This compound's inhibition of Class I HDACs leads to significant epigenetic modulation, primarily through its effects on histone acetylation dynamics. Epigenetic mechanisms, including post-translational modifications of histone proteins, are fundamental in controlling genomic structure and activity, and in mediating gene expression.
Effects on Histone Acetylation Dynamics
A direct consequence of this compound's HDAC inhibition is an increase in global histone acetylation levels. nih.govprobechem.comchemicalbook.comchemicalbook.comnih.gov Studies have shown that this compound robustly increases histone acetylation in both primary mouse neurons and human neurons derived from pluripotent stem cells. nih.govprobechem.comchemicalbook.com Specifically, it has demonstrated efficacy in increasing the acetylation of histone 3 lysine (B10760008) 9 (H3K9ac) and histone 4 lysine 12 (H4K12ac). chemicalbook.comnih.gov Elevated levels of H3K9ac and H4K12ac are recognized epigenetic markers associated with enhancements in learning and memory. The inhibition of Class I HDAC activities directly contributes to these elevated acetylation levels.
The effective concentrations (EC50 values) for these acetylation marks are:
| Histone Acetylation Mark | EC50 (µM) |
| H3K9ac | 3.98 |
| H4K12ac | 0.67 |
Table 2: Effective concentrations (EC50) of this compound on Histone Acetylation. chemicalbook.comnih.gov
Downstream Molecular Signaling Pathways Modulated by this compound
The epigenetic changes induced by this compound propagate to modulate several crucial downstream molecular signaling pathways, particularly those involved in neuroplasticity and cognitive function.
This compound has been shown to enhance CREB (cAMP response element-binding protein)-mediated transcription. nih.govprobechem.comchemicalbook.comchemicalbook.comnih.gov CREB is a critical transcription factor involved in various aspects of neuronal function, including synaptic plasticity and long-term memory formation. nih.gov Furthermore, this compound increases the expression of Arc (activity-regulated cytoskeleton-associated protein). nih.govprobechem.comchemicalbook.comchemicalbook.comnih.gov Arc protein expression is a significant hallmark of neuroplasticity and is closely linked to memory processes. nih.gov The inhibition of Class I HDACs by this compound potentiates the expression of nuclear Arc protein induced by brain-derived neurotrophic factor (BDNF), a neurotrophin known to impact neural plasticity. nih.gov
In in vivo studies, systemic administration of this compound to mice has been observed to enhance contextual fear conditioning, which is a behavioral test used to assess hippocampal-dependent memory. nih.govprobechem.comchemicalbook.comchemicalbook.comnih.gov This suggests that the molecular and epigenetic modulations by this compound translate into functional improvements in cognitive processes. The suppression of HDAC1 by this compound is specifically associated with advancements in neuroplasticity and the reinforcement of memory. nih.gov
CREB-Mediated Transcription Enhancement
This compound's mechanism of action involves the inhibition of Class I HDACs, leading to increased histone acetylation wikipedia.orgscience.govnih.govnih.gov. This epigenetic modification is crucial for chromatin remodeling, which in turn facilitates the accessibility of DNA for transcription factors. A key downstream effect of this process is the enhancement of CREB (cAMP response element-binding protein)-mediated transcription wikipedia.orgscience.govnih.govnih.gov.
CREB is a ubiquitous transcription factor that plays a pivotal role in various cellular processes, including neuronal plasticity, long-term memory formation, and gene expression nih.gov. By inhibiting Class I HDACs, this compound promotes histone acetylation, which is associated with an open chromatin state conducive to gene transcription. Studies have demonstrated that this compound significantly enhances CREB activity. For instance, in human induced pluripotent stem cell (iPSC)-derived neuronal cells, this compound was observed to increase CREB activity, showing a maximum fold change of 2.6 over the control (DMSO) wikipedia.org.
The enhanced CREB-mediated transcription by this compound contributes to its functional effects on critical pathways involved in neuroplasticity wikipedia.orgscience.govnih.gov. This modulation of gene expression is considered a fundamental aspect of its neuroplasticity-enhancing properties.
Table 1: Effect of this compound on CREB Activity in Human iPSC-Derived Neuronal Cells
| Compound | Effect on CREB Activity (Fold Change over DMSO) |
| This compound | 2.6 wikipedia.org |
| Tianeptinostat | 8.5 wikipedia.org |
Regulation of Activity-Regulated Cytoskeleton-Associated Protein (Arc) Expression
In addition to its effects on CREB, this compound also plays a significant role in regulating the expression of Activity-Regulated Cytoskeleton-Associated Protein (Arc) wikipedia.orgscience.govnih.govnih.gov. Arc is an immediate-early gene whose expression is rapidly induced by neuronal activity and is critical for synaptic plasticity, memory consolidation, and the regulation of gene transcription in neurons.
This compound's ability to enhance Arc expression is directly linked to its Class I HDAC inhibitory activity and the subsequent increase in histone acetylation wikipedia.orgscience.gov. This suggests that the epigenetic modifications induced by this compound create a favorable chromatin environment for Arc gene transcription. Research findings indicate that this compound increases nuclear Arc expression. In human iPSC-derived neuronal cells, this compound demonstrated an increase in nuclear Arc expression with a maximum fold change of 2.1 wikipedia.org.
The regulation of Arc expression by this compound highlights its potential impact on fundamental processes underlying learning and memory. Arc's role as a "master regulator" of synaptic plasticity underscores the significance of its modulation by compounds like this compound in enhancing neuroplasticity.
Table 2: Effect of this compound on Nuclear Arc Expression in Human iPSC-Derived Neuronal Cells
| Compound | Effect on Nuclear Arc Expression (Fold Change over DMSO) |
| This compound | 2.1 wikipedia.org |
| Tianeptinostat | 2.9 wikipedia.org |
Table 3: this compound Class I HDAC Inhibitory Activity (IC50 Values)
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.24 nih.gov |
| HDAC2 | 0.12 nih.gov |
| HDAC3 | 0.155 nih.gov |
| HDAC6 | Does not inhibit nih.gov |
Table 4: this compound Histone Acetylation Enhancement (EC50 Values)
| Histone Acetylation Mark | EC50 (µM) |
| H3K9ac | 3.98 nih.gov |
| H4K12ac | 0.67 nih.gov |
Neurobiological Effects of Tianeptinaline and Impact on Neural Function in Preclinical Models
Modulation of Neuroplasticity by Tianeptinaline
This compound has been shown to modulate critical pathways involved in neuroplasticity in both primary mouse neurons and human neurons differentiated from pluripotent stem cells. researchgate.netnih.govacs.org Its mechanism is distinct from its parent compound, tianeptine (B1217405), which lacks significant functional effects on histone acetylation in cellular models. researchgate.netmit.edu this compound's activity provides a tool for investigating chromatin-mediated neuroplasticity in the context of memory and other epigenetic-related processes. researchgate.netnih.govacs.org
The primary mechanism through which this compound exerts its effects on neuroplasticity is by inhibiting a subset of class I histone deacetylases (HDACs). researchgate.netnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and generally suppressing gene transcription. By inhibiting these enzymes, this compound promotes histone acetylation, which relaxes chromatin structure and facilitates gene expression.
This compound is a selective inhibitor of HDAC1, HDAC2, and HDAC3, with no significant activity against HDAC6. probechem.comdcchemicals.com This targeted inhibition leads to an increase in the acetylation of histones, specifically at H3K9 (histone H3 lysine (B10760008) 9) and H4K12 (histone H4 lysine 12). probechem.comdcchemicals.com The increased histone acetylation subsequently enhances the transcription of genes crucial for synaptic plasticity and memory formation. researchgate.netnih.govprobechem.com Key among these are the enhancement of CREB (cAMP response element-binding protein)-mediated transcription and the increased expression of Arc (activity-regulated cytoskeleton-associated protein). researchgate.netnih.govacs.orgprobechem.com Arc is an immediate-early gene that plays a vital role in consolidating long-term memory. researchgate.netnih.gov
Table 1: In Vitro HDAC Inhibitory Activity of this compound This table displays the half-maximal inhibitory concentration (IC50) values of this compound against specific class I histone deacetylases.
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| HDAC1 | 0.240 | probechem.comdcchemicals.com |
| HDAC2 | 0.120 | probechem.comdcchemicals.com |
| HDAC3 | 0.155 | probechem.comdcchemicals.com |
Table 2: Cellular Histone Acetylation Effects of this compound This table shows the half-maximal effective concentration (EC50) of this compound for inducing acetylation at specific histone sites in cellular assays.
| Assay | EC50 (μM) | Reference |
|---|---|---|
| H3K9ac | 3.98 | probechem.comdcchemicals.com |
| H4K12ac | 0.67 | probechem.comdcchemicals.com |
This compound's Influence on Cognitive Processes in Preclinical Models
The modulation of neuroplasticity pathways by this compound translates to observable effects on cognitive functions in animal models. researchgate.netnih.govmit.edu Studies have demonstrated its potential as a cognitive enhancer, particularly in tasks related to hippocampal-dependent memory. researchgate.netacs.orgprobechem.com
Preclinical research has utilized the contextual fear conditioning paradigm to assess this compound's impact on associative memory, a process highly dependent on the hippocampus. researchgate.netacs.orgmit.edu In this behavioral test, an animal learns to associate a specific environment (context) with an aversive stimulus.
In a study involving mice, systemic in vivo administration of this compound was found to enhance performance in the contextual fear conditioning test. researchgate.netnih.govacs.orgmit.edu Mice that received daily injections of this compound prior to the fear conditioning trial exhibited a stronger memory of the context, as measured by their freezing behavior, compared to control groups. mit.edu This finding confirms that this compound is brain-penetrant and can directly influence the neural circuits underlying hippocampal-dependent memory formation. researchgate.netacs.orgmit.edu The enhancement of memory is consistent with the compound's observed effects on histone acetylation and the expression of plasticity-related genes like Arc and CREB. researchgate.netnih.govprobechem.com
Advanced Methodologies and Preclinical Research Models in Tianeptinaline Studies
In Vitro Assays for Tianeptinaline's HDAC Inhibitory Activity
In vitro assays are fundamental for characterizing the direct enzymatic inhibition profile of this compound. These biochemical studies reveal its potency and selectivity against various HDAC isoforms, providing critical insights into its molecular targets. nih.govguidetopharmacology.orglabsolu.caxenbase.org
Lysine (B10760008) Deacetylase Activity Profiling
Initial profiling of tianeptine (B1217405) and its newly synthesized analogues, including this compound, focused on their ability to inhibit the lysine deacetylase activity of recombinant human HDACs. This compound has demonstrated selective inhibitory activity against class I HDACs. Specifically, it exhibits inhibitory potencies (IC50 values) for HDAC1, HDAC2, and HDAC3, while notably showing no inhibition of HDAC6. nih.govharvard.eduebiohippo.com
Table 1: In Vitro HDAC Inhibitory Activity of this compound and Reference Compounds (IC50 µM)
| Compound | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) |
| This compound | 0.24 | 0.12 | 0.155 | No inhibition |
| CI-994 | 0.145 | 0.115 | 0.124 | Not reported |
| SAHA (Vorinostat) | 0.007 | 0.010 | 0.021 | Inhibits |
Note: Data for CI-994 and SAHA are provided for comparative context based on the referenced studies. nih.govharvard.eduebiohippo.com
These findings indicate that this compound is less potent than SAHA (Vorinostat) against HDACs 1-3 but demonstrates a more specific profile by not inhibiting HDAC6, unlike SAHA. Its inhibitory potencies are comparable to CI-994 for HDAC2 and HDAC3, with a slight increase in IC50 for HDAC1. nih.gov The mechanism of action is consistent with a model of active site Zn²⁺ chelation, a common feature among HDAC inhibitors. nih.govguidetopharmacology.orglabsolu.caxenbase.org
High-Content Imaging Assays for Functional Pathway Assessment
Beyond enzymatic activity, high-content imaging (HCI) assays are crucial for assessing the functional impact of this compound within cellular contexts. These assays allow for multiparametric analysis of phenotypic changes, providing a direct measure of the compound's ability to engage endogenous HDAC complexes and modulate specific neuroplasticity pathways. nih.govguidetopharmacology.orglabsolu.caxenbase.orghiv.gov
Assessment of HDAC Target Engagement
HCI assays are employed to quantify changes in histone acetylation, a direct indicator of HDAC target engagement. This compound has been shown to robustly increase histone acetylation in cellular models. Specifically, it exhibits effective concentrations (EC50 values) in assays for histone H3 lysine 9 acetylation (H3K9ac) and histone H4 lysine 12 acetylation (H4K12ac), demonstrating its ability to induce acetylation marks on histones. nih.govharvard.eduebiohippo.com
Table 2: this compound's Efficacy in Histone Acetylation Assays (EC50 µM)
| Assay | EC50 (µM) |
| H3K9ac | 3.98 |
| H4K12ac | 0.67 |
Note: Data derived from referenced studies. harvard.eduebiohippo.com
These assays provide a cellular validation of the biochemical HDAC inhibitory activity observed in vitro, confirming that this compound effectively modulates histone acetylation within living cells. nih.govguidetopharmacology.orglabsolu.caxenbase.org
Evaluation of Neuroplasticity Pathway Modulation
High-content imaging assays are also utilized to evaluate the functional effects of this compound on critical pathways involved in neuroplasticity. Key readouts include the enhancement of CREB-mediated transcription and the expression of Arc (activity-regulated cytoskeleton-associated protein). Both CREB and Arc are vital components of neuroplasticity, playing significant roles in learning and memory processes. This compound, but not tianeptine itself, has been shown to enhance these markers, suggesting its potential to positively influence neuronal function and adaptability. nih.govguidetopharmacology.orglabsolu.caxenbase.org
Cellular Models for this compound Research
The preclinical research into this compound extensively utilizes various cellular models to understand its effects in a more physiologically relevant environment. These models bridge the gap between in vitro biochemical assays and in vivo animal studies. nih.govguidetopharmacology.orglabsolu.caxenbase.org
Primary Neurons (e.g., Mouse)
Primary neuronal cultures, such as those derived from mouse brains, are a cornerstone of this compound research. These models allow for the study of compound effects on neuronal morphology, function, and molecular pathways in a controlled environment that mimics aspects of the central nervous system. Studies have demonstrated this compound's efficacy in modulating neuroplasticity-related pathways within primary mouse neurons. nih.govguidetopharmacology.orglabsolu.caxenbase.org The use of primary neurons enables detailed investigations into cellular responses, including changes in gene expression and protein activity, which are indicative of neuroplastic effects. nih.gov
In addition to primary mouse neurons, human induced pluripotent stem cell (iPSC)-derived neuronal cultures and neural progenitor cells (NPCs) have been employed. These human-derived models offer a powerful platform for assessing this compound's effects in a human cellular context, providing crucial translational insights into its potential therapeutic applications for neurological disorders. nih.govguidetopharmacology.orglabsolu.caxenbase.org
Human Neurons Differentiated from Pluripotent Stem Cells
In the investigation of this compound's effects, human neurons differentiated from pluripotent stem cells (hPSCs) have been utilized as a crucial in vitro research model. This approach allowed for the assessment of this compound's impact on critical pathways involved in neuroplasticity in a human cellular context. wikiwand.comwikipedia.orgnih.gov
Studies demonstrated that this compound, unlike tianeptine itself, significantly increased histone acetylation. This compound also enhanced CREB (cAMP response element-binding protein)-mediated transcription and the expression of Arc (activity-regulated cytoskeleton-associated protein). These findings represent a notable advancement, marking the first time such effects were assessed in human neurons differentiated from pluripotent stem cells. wikiwand.comwikipedia.orgnih.gov
The observed effects highlight this compound's robust influence on cellular histone acetylation and its activity in functional assays relevant to chromatin-mediated neuroplasticity. wikipedia.orgnih.gov
Table 1: Effects of this compound in Human Neurons Differentiated from Pluripotent Stem Cells
| Parameter Assessed | Effect of this compound | Reference |
| Histone Acetylation | Increased | wikiwand.comwikipedia.orgnih.gov |
| CREB-mediated Transcription | Enhanced | wikiwand.comwikipedia.orgnih.gov |
| Arc Protein Expression | Enhanced | wikiwand.comwikipedia.orgnih.gov |
In Vivo Preclinical Models for this compound Activity
To further understand this compound's pharmacological profile and its potential as a cognitive enhancer, systemic in vivo administration studies were conducted in animal models, specifically mice. These preclinical investigations aimed to determine if this compound could penetrate brain tissue and if it possessed cognitive-enhancing properties. wikiwand.comwikipedia.orgnih.gov
Brain Penetration Studies in Animal Models
Systemic in vivo administration of this compound to mice confirmed its ability to penetrate the brain. In these studies, this compound was administered via a single intraperitoneal (i.p.) dose of 25 mg/kg. This confirmed that the compound is capable of crossing the blood-brain barrier, a critical factor for any central nervous system (CNS) active agent. wikiwand.comwikipedia.orgnih.gov
Behavioral Testing Methodologies (e.g., Mouse Contextual Fear Conditioning Test)
The Mouse Contextual Fear Conditioning Test was employed as a behavioral methodology to evaluate this compound's impact on hippocampal-dependent memory. This test is a widely used paradigm to assess associative fear learning and memory in rodents, where animals learn to associate an environment (context) with an aversive stimulus, such as an electric footshock. wikiwand.comwikipedia.orgnih.gov
Results from these studies showed that this compound enhanced contextual fear conditioning in mice. This indicates that this compound possesses cognitive-enhancing properties, particularly in the domain of associative memory formation. wikiwand.comwikipedia.orgnih.gov
Table 2: Key Findings from In Vivo Preclinical Studies of this compound
| Study Objective | Methodology | Key Finding | Reference |
| Brain Penetration | Systemic i.p. administration (25 mg/kg) in mice | Confirmed brain penetration; capable of crossing the blood-brain barrier. | wikiwand.comwikipedia.orgnih.gov |
| Cognitive Enhancement | Mouse Contextual Fear Conditioning Test | Enhanced contextual fear conditioning, indicating improved associative memory. | wikiwand.comwikipedia.orgnih.gov |
Future Directions and Emerging Research Avenues for Tianeptinaline
Tianeptinaline as a Pharmacological Tool for Dissecting Chromatin-Mediated Neuroplasticity and Epigenetically Related Processes
This compound serves as a precise instrument for investigating the epigenetic machinery that governs neuroplasticity, learning, and memory. nih.govmit.edu Unlike its parent compound, tianeptine (B1217405), whose exact mechanism has been debated, this compound's function as a Class I HDAC inhibitor is well-characterized. nih.govacs.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and reduced gene transcription. By inhibiting these enzymes, this compound promotes histone acetylation, creating a more open chromatin structure that facilitates the expression of genes crucial for neuronal function. nih.govacs.org
Research has demonstrated that this compound, but not tianeptine, significantly increases histone acetylation in both primary mouse neurons and human neurons derived from pluripotent stem cells. nih.govacs.org This action directly impacts key neuroplasticity pathways. Specifically, this compound has been shown to enhance transcription mediated by the cAMP response element-binding protein (CREB) and to increase the expression of Arc (activity-regulated cytoskeleton-associated protein), a critical immediate-early gene involved in synaptic plasticity and memory consolidation. nih.govmit.edu
The compound's utility as a research tool is highlighted by its demonstrated effects in behavioral models. Systemic administration of this compound to mice confirmed its ability to penetrate the brain and enhance hippocampal-dependent memory in contextual fear conditioning tests. nih.govacs.orgmit.edu These findings establish this compound and its derivatives as new pharmacological tools to dissect the intricate relationship between chromatin architecture, neuroplasticity, and the epigenetic underpinnings of memory and other cognitive processes. nih.govacs.org
Table 1: Observed Effects of this compound on Neuroplasticity Pathways
| Cellular/Molecular Target | Observed Effect | Functional Outcome |
|---|---|---|
| Class I Histone Deacetylases (HDACs) | Inhibition | Increased histone acetylation |
| CREB-mediated transcription | Enhanced | Upregulation of plasticity-related genes |
| Arc (activity-regulated cytoskeleton-associated protein) | Increased expression | Modulation of synaptic plasticity |
Potential for this compound Derivatives in Central Nervous System Disorders (Preclinical Exploration)
The successful synthesis of this compound from a tianeptine scaffold has paved the way for the preclinical exploration of a new class of HDAC inhibitors for central nervous system (CNS) disorders. nih.gov The histone deacetylase family has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions, and this compound provides a novel chemical starting point. nih.govacs.org
The initial research that led to this compound involved creating analogues of tianeptine containing different zinc-binding groups, such as hydroxamic acid or ortho-aminoanilide, to improve potency and selectivity for HDACs. nih.govacs.org This synthetic strategy proved effective, yielding compounds with significantly greater HDAC inhibitory activity than tianeptine itself. nih.gov One such derivative, referred to as tianeptinostat (B11934873), was also found to modulate neuroplasticity in both human and mouse neurons. mit.edu
The potential for these derivatives lies in their ability to precisely target epigenetic mechanisms that are dysregulated in various CNS disorders. By modulating gene expression patterns involved in neuronal survival, synaptic function, and cognitive processes, these compounds could offer therapeutic benefits. The demonstrated brain penetration and memory-enhancing effects of this compound in preclinical models provide a strong rationale for further development and optimization of this chemical series. acs.orgmit.edu Future preclinical studies will likely focus on evaluating the efficacy of this compound derivatives in animal models of cognitive decline, mood disorders, and other conditions where epigenetic dysregulation is implicated.
Table 2: Tianeptine Analogs and Their Characterized Activity
| Compound Name | Structural Modification | Key In Vitro/In Vivo Finding |
|---|---|---|
| This compound | Ortho-aminoanilide group | Potent Class I HDAC inhibitor, enhances histone acetylation and memory. nih.govmit.edu |
| Tianeptinostat | Hydroxamic acid group | Engages HDACs and modulates neuroplasticity in neurons. mit.edu |
Unexplored Research Avenues and Mechanistic Elucidation of this compound Action
While the primary mechanism of this compound as a Class I HDAC inhibitor is established, several avenues for future research remain to fully elucidate its biological actions and therapeutic potential.
One key area is to map the specific genome-wide changes in histone acetylation and gene expression following this compound treatment in different neuronal cell types. This would provide a more detailed understanding of the downstream targets responsible for its effects on neuroplasticity and memory. It would also help clarify which specific genes, beyond Arc, are regulated by this compound.
Another unexplored path is the potential interaction of this compound with other cellular signaling pathways. Its parent compound, tianeptine, has been studied for its effects on glutamatergic signaling and potential interactions with adenosine (B11128) A1 receptors. nih.gov Investigating whether this compound retains or modifies these or other activities, independent of its HDAC inhibition, could reveal novel mechanisms and potential polypharmacological effects that may be therapeutically advantageous.
Furthermore, the long-term consequences of sustained Class I HDAC inhibition by this compound on neuronal health and function are not yet known. Research into the chronic effects of treatment on brain circuitry, neuronal resilience, and potential off-target effects will be critical for any future therapeutic development. Exploring its efficacy in a broader range of behavioral paradigms beyond fear conditioning could also uncover its potential impact on other cognitive domains, such as executive function or cognitive flexibility. This deeper mechanistic understanding will be essential for optimizing the therapeutic application of this compound and its derivatives for CNS disorders.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tianeptine |
| Tianeptinostat |
| Butyric acid |
Q & A
Q. What are the primary pharmacological mechanisms of Tianeptine, and how do they influence experimental design in preclinical studies?
Tianeptine exhibits complex interactions with dopaminergic, glutamatergic, and opioid receptor systems, which necessitate rigorous experimental controls. Preclinical studies should employ dose-response assays to isolate receptor-specific effects, with validation via knockout models or receptor antagonists. For example, toxicological data from human performance impairment cases (e.g., blood concentrations ranging from 0.50–2.9 mg/L) highlight the need to correlate in vitro receptor affinity assays with in vivo behavioral outcomes . Experimental designs should include sham-operated controls and blinded assessments to mitigate bias .
Q. What analytical techniques are recommended for quantifying Tianeptine in biological samples, and how can cross-reactivity with metabolites be minimized?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Tianeptine and its metabolites (e.g., MC5 and MC5-Glucuronide). Method validation must include selectivity tests against structurally similar compounds (e.g., mitragynine, which co-occurs in some cases ). Chromatographic parameters (e.g., column type: C18, gradient elution with 0.1% formic acid) should optimize resolution, while calibration curves must span clinically relevant ranges (0.1–10 mg/L) . Cross-reactivity is minimized via solid-phase extraction and MRM (multiple reaction monitoring) transitions specific to Tianeptine’s fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical findings of Tianeptine’s neuroprotective effects and clinical reports of adverse outcomes (e.g., dependence, overdose)?
Discrepancies arise from interspecies metabolic differences and translational models that inadequately replicate human exposure patterns. Researchers should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge preclinical and clinical data. For instance, preclinical studies often use acute dosing, whereas human misuse involves chronic, high-dose exposure (e.g., fatalities with 5.1–15.5 mg/L blood concentrations ). Advanced designs should employ longitudinal rodent models with escalating doses and behavioral addiction assays (e.g., conditioned place preference) while controlling for confounders like polydrug use .
Q. What methodological considerations are critical when designing longitudinal studies to assess Tianeptine’s chronic exposure effects?
Key considerations include:
- Cohort stratification : Subdivide participants by baseline risk factors (e.g., prior substance use disorders) to isolate Tianeptine-specific effects.
- Dosing protocols : Simulate real-world misuse patterns (e.g., intermittent high doses) rather than fixed daily regimens.
- Ethical oversight : Implement frequent toxicity screenings and exit criteria for adverse events (e.g., hepatotoxicity markers) .
- Data collection : Use wearable biosensors for real-time monitoring of physiological parameters (e.g., heart rate variability) .
Q. How should researchers approach statistical analysis of Tianeptine’s concentration-response relationships in heterogeneous patient populations?
Multivariate regression models are essential to account for covariates such as age, co-administered substances (e.g., ethanol in fatalities ), and genetic polymorphisms. Power analysis should determine sample sizes sufficient to detect clinically meaningful effect sizes (e.g., ≥30% change in withdrawal symptoms). Non-linear mixed-effects modeling (NLME) can address inter-individual variability in metabolic rates, while survival analysis may quantify overdose risk thresholds .
Q. What strategies mitigate ethical challenges in human studies investigating Tianeptine’s therapeutic potential versus misuse liability?
Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Informed consent : Explicitly disclose risks of dependence, referencing case studies of fatal overdoses .
- Data anonymization : Protect participant identities in small cohorts where stigmatization is likely.
- Independent review panels : Include ethicists and patient advocates in study design to balance scientific rigor with participant safety .
Data Analysis and Contradiction Resolution
Q. How can researchers validate conflicting reports on Tianeptine’s efficacy in mood disorders versus its abuse potential?
Conduct meta-analyses stratified by study type (e.g., randomized controlled trials vs. observational misuse data). For example, re-analyze pooled data from clinical trials (therapeutic doses: 25–50 mg/day) against postmortem toxicology reports (fatalities: >5 mg/L ). Apply sensitivity analyses to exclude studies with high risk of bias (e.g., inadequate blinding). Machine learning tools (e.g., latent class analysis) can identify subpopulations at heightened risk of misuse .
Q. What experimental frameworks address the reproducibility crisis in Tianeptine research?
Implement the ARRIVE 2.0 guidelines for preclinical studies:
- Detailed protocols : Publish step-by-step methodologies (e.g., HPLC conditions ) in supplementary materials.
- Data sharing : Deposit raw datasets (e.g., chromatograms, behavioral scores) in public repositories.
- Multi-center collaborations : Replicate key findings across independent labs using harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
